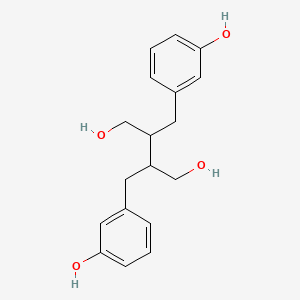

2,3-Bis(3-hydroxybenzyl)butane-1,4-diol

説明

2,3-Bis(3-hydroxybenzyl)butane-1,4-diol is a lignan.

This compound is a natural product found in Bacteria, Sesamum indicum, and Enterococcus faecalis with data available.

科学的研究の応用

Medicinal Applications

1. Antioxidant Activity

Enterodiol exhibits significant antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against damage.

2. Cancer Research

Research indicates that enterodiol may play a role in cancer prevention. It has been observed to inhibit the proliferation of cancer cells in vitro. For instance, a study reported that enterodiol reduced the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .

3. Hormonal Modulation

Enterodiol has been studied for its potential effects on hormone metabolism. It acts as a phytoestrogen, which may influence estrogen metabolism and potentially reduce the risk of hormone-dependent cancers . This property is particularly relevant in postmenopausal women.

Nutritional Applications

1. Dietary Supplement

Due to its health benefits, enterodiol is being explored as a dietary supplement. It is found in various plant sources such as flaxseeds and sesame seeds and could contribute to improved health outcomes when included in the diet.

Industrial Applications

1. Pharmaceutical Formulations

Enterodiol can be utilized in pharmaceutical formulations due to its bioactive properties. Its incorporation into drug delivery systems is being researched to enhance the efficacy of therapeutic agents through synergistic effects.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Effects

A clinical study assessed the antioxidant capacity of enterodiol in human subjects. Results indicated a significant reduction in oxidative stress markers post-supplementation, suggesting potential benefits for cardiovascular health.

Case Study 2: Cancer Cell Proliferation

In vitro experiments conducted on breast cancer cell lines demonstrated that enterodiol treatment led to a marked decrease in cell viability and increased apoptosis rates. This highlights its potential as a complementary agent in cancer therapy.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating 2,3-bis(3-hydroxybenzyl)butane-1,4-diol from biological matrices?

- Methodological Answer : Isolation typically involves extraction from lignan-rich sources (e.g., flaxseed) using polar solvents like methanol or ethanol, followed by purification via preparative HPLC. For urine or serum samples, solid-phase extraction (SPE) with C18 columns is effective. Confirmatory identification employs reversed-phase HPLC coupled with UV detection (λ = 280 nm) or LC-MS/MS for higher specificity .

Q. How can structural elucidation of this compound be achieved?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) to analyze fragmentation patterns, particularly for distinguishing stereoisomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving hydroxyl and benzyl group positions. Comparative analysis with reference spectra from databases (e.g., HMDB or PubChem) is essential for validation .

Q. What role does this compound play in lignan metabolism?

- Methodological Answer : It is an intermediate in the gut microbial conversion of secoisolariciresinol diglucoside (SDG) to enterolignans (enterodiol and enterolactone). Anaerobic bacterial consortia (e.g., Bacteroides spp. and Clostridium spp.) sequentially hydrolyze SDG to secoisolariciresinol, then reduce it to this compound. In vitro models using fecal inocula under nitrogen-rich conditions can replicate this pathway .

Advanced Research Questions

Q. How to design experiments to study bacterial strain specificity in the metabolism of this compound?

- Methodological Answer : Use bacterial monocultures and co-cultures (e.g., Bacteroides fragilis and Eggerthella lenta) in anaerobic chambers with defined media. Monitor metabolite production via time-course LC-MS/MS. Include controls with inhibitors (e.g., antibiotics targeting specific bacterial groups) to isolate metabolic contributions. Strain specificity can be quantified using kinetic parameters (e.g., Vmax and Km) .

Q. What experimental approaches are used to investigate the biological activity of this lignan intermediate?

- Methodological Answer : Conduct in vitro assays using cancer cell lines (e.g., MCF-7 or HT-29) to assess antiproliferative effects via MTT assays. For antioxidant activity, use DPPH radical scavenging or ORAC assays. Mechanistic studies may involve qPCR to evaluate gene expression (e.g., Nrf2 or CYP450 isoforms) and siRNA knockdown to validate pathways .

Q. How to resolve contradictions in reported metabolic yields of enterolignans across studies?

- Methodological Answer : Standardize variables such as bacterial strain ratios, pH, and substrate concentration. Use isotopic labeling (e.g., ¹³C-SDG) to trace conversion efficiency. Statistical tools like ANOVA or machine learning models can identify confounding factors (e.g., inter-individual microbiota variability). Meta-analyses of published datasets should account for methodological heterogeneity .

Q. What strategies are effective for synthesizing derivatives of this compound for functional studies?

- Methodological Answer : Chemically modify hydroxyl groups via acetylation (acetic anhydride/pyridine) or methylation (methyl iodide/K2CO3). For glucosidation, employ Koenigs-Knorr reactions with protected glucose donors. Purify derivatives using flash chromatography (silica gel, ethyl acetate/hexane gradients). Validate structures via high-resolution MS and 2D-NMR (COSY, HSQC) .

特性

IUPAC Name |

2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWONJCNDULPHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861023 | |

| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76543-16-3 | |

| Record name | 2,3-Bis(3'-hydroxybenzyl)butane-1,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076543163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。